1-Octene-1-sulfonic acid, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

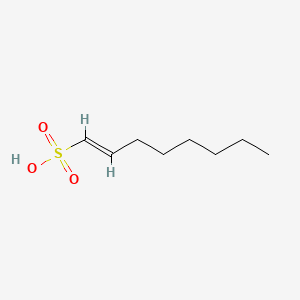

1-Octene-1-sulfonic acid, sodium salt is an organic compound with the molecular formula C₈H₁₇NaO₃S. It is commonly used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) due to its ability to enhance the separation and detection of various analytes . This compound is also known for its excellent coupling properties, making it a versatile surfactant in various scientific applications .

Preparation Methods

1-Octene-1-sulfonic acid, sodium salt can be synthesized through several methods. One common synthetic route involves the sulfonation of 1-octene with sulfur trioxide, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial production methods often involve large-scale sulfonation reactors where 1-octene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide in a separate reactor. The product is purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

1-Octene-1-sulfonic acid, sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Octene-1-sulfonic acid, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Octene-1-sulfonic acid, sodium salt primarily involves its role as an ion-pairing reagent. In HPLC, it interacts with analytes to form ion pairs, which enhances their separation and detection. The sulfonic acid group interacts with the analytes, while the sodium ion provides charge balance. This interaction improves the retention and resolution of analytes on the chromatographic column .

Comparison with Similar Compounds

1-Octene-1-sulfonic acid, sodium salt can be compared with other similar compounds such as:

- 1-Decene-1-sulfonic acid, sodium salt

- 1-Dodecene-1-sulfonic acid, sodium salt

- 1-Hexadecene-1-sulfonic acid, sodium salt

These compounds share similar chemical structures and properties but differ in the length of their carbon chains. The uniqueness of this compound lies in its optimal balance between hydrophobic and hydrophilic properties, making it highly effective as an ion-pairing reagent and surfactant .

Biological Activity

1-Octene-1-sulfonic acid, sodium salt (CAS Number: 5324-84-5) is an organic compound with significant applications in various fields, particularly in analytical chemistry and biochemistry. Its biological activity is of particular interest due to its potential interactions with biological systems and its role as a surfactant. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H17NaO3S |

| Molecular Weight | 216.27 g/mol |

| Solubility | Freely soluble in water |

| pH | Neutral (7) in solution |

| Structure | Structure |

The biological activity of this compound can be attributed to its surfactant properties. Surfactants can alter cell membrane integrity, influence protein interactions, and modulate biochemical pathways. The sulfonate group enhances solubility and facilitates interactions with various biomolecules.

Antimicrobial Effects

Research indicates that sulfonic acids exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis. A study on related sulfonic acids showed that they could inhibit the growth of various bacterial strains by compromising membrane integrity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated that while the compound can induce cytotoxic effects at high concentrations, it remains largely non-toxic at lower concentrations typically used in laboratory settings .

Case Studies

- Antibiotic Analysis : In a study focusing on high-performance liquid chromatography (HPLC), 1-octene-1-sulfonic acid was utilized as a mobile phase additive for the analysis of antibiotics. The compound improved the resolution and sensitivity of the chromatographic method, showcasing its utility in pharmaceutical analysis .

- Neurochemical Applications : The compound has been employed in neurochemistry for measuring neurotransmitter levels in animal models, indicating its role in biochemical research related to neurological functions .

Safety and Toxicological Data

According to safety data sheets, this compound is classified as a skin irritant and may cause serious eye irritation upon contact. It is recommended to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks .

Properties

CAS No. |

3578-64-1 |

|---|---|

Molecular Formula |

C8H16O3S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

(E)-oct-1-ene-1-sulfonic acid |

InChI |

InChI=1S/C8H16O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h7-8H,2-6H2,1H3,(H,9,10,11)/b8-7+ |

InChI Key |

FDVWKHPUNHWEJY-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCCC/C=C/S(=O)(=O)O |

Canonical SMILES |

CCCCCCC=CS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.